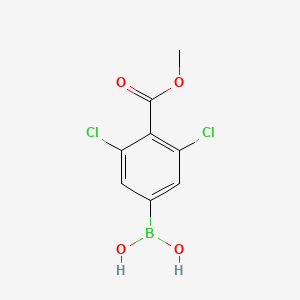

(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13837925

Molecular Formula: C8H7BCl2O4

Molecular Weight: 248.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BCl2O4 |

|---|---|

| Molecular Weight | 248.85 g/mol |

| IUPAC Name | (3,5-dichloro-4-methoxycarbonylphenyl)boronic acid |

| Standard InChI | InChI=1S/C8H7BCl2O4/c1-15-8(12)7-5(10)2-4(9(13)14)3-6(7)11/h2-3,13-14H,1H3 |

| Standard InChI Key | FMUMGOVJUVPLLC-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl)(O)O |

| Canonical SMILES | B(C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with two chlorine atoms at the 3- and 5-positions, a methoxycarbonyl group (-COOCH₃) at the 4-position, and a boronic acid (-B(OH)₂) group at the para position relative to the methoxycarbonyl moiety . The SMILES notation for this compound is B(C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl)(O)O , while its InChIKey is FMUMGOVJUVPLLC-UHFFFAOYSA-N .

Computed Physicochemical Properties

Key properties derived from computational analyses include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 248.85 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 3 | |

| Topological Polar SA | 66.8 Ų | |

| LogP (Octanol-Water) | 2.45 (estimated) |

The compound’s moderate polarity, as indicated by its topological polar surface area, suggests solubility in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Its logP value implies moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Reaction Mechanisms

Reactivity in Cross-Coupling Reactions

The boronic acid group facilitates participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl or vinyl halides. For example:

This reaction is pivotal in constructing biaryl scaffolds found in pharmaceuticals like losartan and valsartan. The electron-withdrawing methoxycarbonyl and chloro substituents on the aromatic ring enhance the electrophilicity of the boronic acid, accelerating transmetalation steps in catalytic cycles.

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediate

The compound serves as a building block in synthesizing kinase inhibitors and protease inhibitors. Its dichloro and methoxycarbonyl groups contribute to target-binding interactions, while the boronic acid enables modular derivatization.

Materials Science

In polymer chemistry, it acts as a monomer for constructing boron-containing conjugated polymers, which exhibit unique optoelectronic properties for organic light-emitting diodes (OLEDs).

| Handling Practice | Rationale |

|---|---|

| Use in fume hood | Minimize inhalation risk |

| Wear nitrile gloves | Prevent dermal exposure |

| Store under inert atmosphere | Prevent boronic acid oxidation |

Research Trends and Future Directions

Recent studies focus on optimizing its catalytic efficiency in aqueous Suzuki-Miyaura reactions, reducing palladium loading, and enhancing recyclability of catalytic systems. Computational modeling efforts aim to predict its reactivity in novel reaction environments, such as micellar catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume